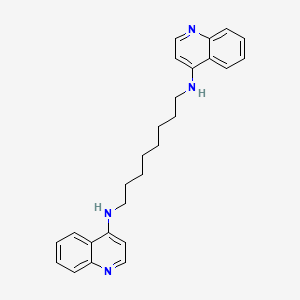
1,8-Octanediamine, N,N'-di-4-quinolinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Octanediamine, N,N’-di-4-quinolinyl- is an organic compound that belongs to the class of aliphatic diamines It is characterized by the presence of two quinolinyl groups attached to the nitrogen atoms of the octanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Octanediamine, N,N’-di-4-quinolinyl- typically involves the reaction of 1,8-octanediamine with 4-chloroquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 1,8-Octanediamine, N,N’-di-4-quinolinyl- can be achieved through a continuous process involving the catalytic hydrogenation of suberonitrile in the presence of ammonia over heterogeneous cobalt catalysts. The reaction is conducted at temperatures ranging from 150 to 180°C and pressures between 50 to 180 bar .
Chemical Reactions Analysis
Types of Reactions
1,8-Octanediamine, N,N’-di-4-quinolinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
1,8-Octanediamine, N,N’-di-4-quinolinyl- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1,8-Octanediamine, N,N’-di-4-quinolinyl- involves its interaction with specific molecular targets. The quinolinyl groups are known to interact with nucleic acids and proteins, potentially disrupting their normal function. This interaction can lead to antimicrobial effects by inhibiting the growth of microorganisms. Additionally, the compound’s ability to form stable complexes with metal ions makes it useful in catalysis and materials science .
Comparison with Similar Compounds
Similar Compounds
1,8-Octanediamine: A simpler aliphatic diamine without the quinolinyl groups.
Octamethylenediamine: Another aliphatic diamine with similar structural properties.
Uniqueness
1,8-Octanediamine, N,N’-di-4-quinolinyl- is unique due to the presence of quinolinyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s ability to interact with biological molecules and metal ions, making it more versatile in various applications compared to its simpler counterparts .
Properties
CAS No. |
57599-91-4 |
|---|---|
Molecular Formula |
C26H30N4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N,N'-di(quinolin-4-yl)octane-1,8-diamine |
InChI |
InChI=1S/C26H30N4/c1(3-9-17-27-25-15-19-29-23-13-7-5-11-21(23)25)2-4-10-18-28-26-16-20-30-24-14-8-6-12-22(24)26/h5-8,11-16,19-20H,1-4,9-10,17-18H2,(H,27,29)(H,28,30) |
InChI Key |
YDRQHRCWVHTUCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCCCCCCCCNC3=CC=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


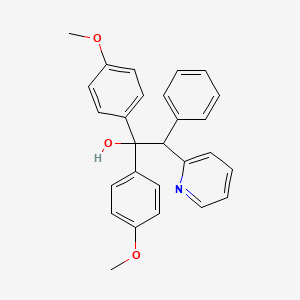
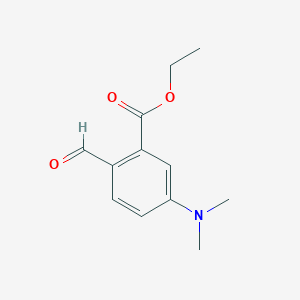

![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)
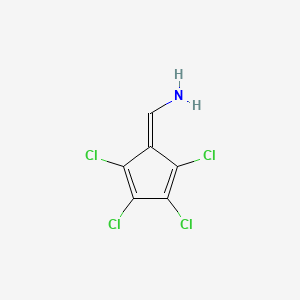
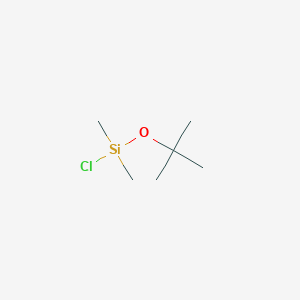
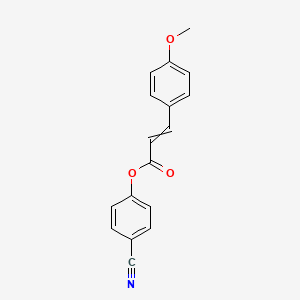
![N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14622987.png)
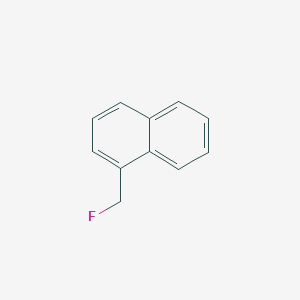

![4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622999.png)
